molecular formula C8H12ClN3O B13024155 2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine

2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine

Cat. No.: B13024155
M. Wt: 201.65 g/mol
InChI Key: CRJCSRNILQJSRS-UHFFFAOYSA-N
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Description

2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a chloropyrazine moiety linked to an ethanamine group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine typically involves the reaction of 6-chloropyrazine-2-ol with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the ether linkage between the pyrazine and ethanamine groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-Chloropyrazin-2-yl)oxy)acetic acid
  • 2-((6-Chloropyrazin-2-yl)oxy)ethanol

Uniqueness

2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine is unique due to its specific structure, which combines a chloropyrazine moiety with an ethanamine group

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

2-(6-chloropyrazin-2-yl)oxy-N,N-dimethylethanamine

InChI

InChI=1S/C8H12ClN3O/c1-12(2)3-4-13-8-6-10-5-7(9)11-8/h5-6H,3-4H2,1-2H3

InChI Key

CRJCSRNILQJSRS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CN=CC(=N1)Cl

Origin of Product

United States

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